molecular formula C11H17F3N2O5S B13596680 methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid

methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid

Cat. No.: B13596680
M. Wt: 346.33 g/mol
InChI Key: UUGHHJXZKNOEBX-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate; trifluoroacetic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a sulfanyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the amino and sulfanyl groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

Methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino and sulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-pyrrolidine-2-carboxylate: Shares the pyrrolidine ring but lacks the amino and sulfanyl groups.

    Methyl (2S)-1-[(2R)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylate: Similar structure but with a hydroxy group instead of a sulfanyl group.

Uniqueness

Methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate is unique due to the presence of both amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H17F3N2O5S

Molecular Weight

346.33 g/mol

IUPAC Name

methyl (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2O3S.C2HF3O2/c1-14-9(13)7-3-2-4-11(7)8(12)6(10)5-15;3-2(4,5)1(6)7/h6-7,15H,2-5,10H2,1H3;(H,6,7)/t6-,7-;/m0./s1

InChI Key

UUGHHJXZKNOEBX-LEUCUCNGSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

COC(=O)C1CCCN1C(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.